N~2~-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine
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Overview
Description
N~2~-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has been focused on the synthesis and characterization of compounds that share structural similarities with N2-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine. For instance, novel asparagine derivatives bearing benzothiazole and benzimidazole units have been synthesized, demonstrating high fluorescence quantum yields and Stokes' shifts. These findings suggest potential applications as fluorescent probes in peptidic frameworks due to their remarkable photophysical properties (Esteves et al., 2009).
Biological Activities
Several studies have explored the antimicrobial and antifungal properties of compounds structurally related to N2-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine. For example, compounds synthesized with 4-methoxy-N, N-dimethylpyrimidin and containing heterocyclic compounds have demonstrated significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017). Moreover, benzothiazole β-lactam conjugates have been synthesized and evaluated for their antimicrobial activities, showing moderate effectiveness against a range of Gram-positive and Gram-negative bacterial strains (Alborz et al., 2018).
Antioxidant Properties
Compounds derived from or related to N2-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine have been investigated for their antioxidant capabilities. Research on marine-derived fungi has led to the isolation of phenyl ether derivatives showing strong antioxidant activity, which indicates potential for use in preventing oxidative stress-related diseases (Xu et al., 2017).
Chemopreventive and Anticancer Potential
The potential of related compounds in cancer chemoprevention and treatment has been evaluated. For instance, derivatives of o-methoxyphenols, which include structural motifs similar to those in the compound of interest, have shown to induce apoptosis in cancer cells, suggesting their utility as chemopreventive agents (Fujisawa et al., 2005).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as cathepsin s , which plays a crucial role in antigen presentation, bone remodeling, and other cellular processes.
Mode of Action
The specific nature of these interactions and the resulting changes would depend on the structure of the compound and the active site of the target enzyme .
Biochemical Pathways
Given its potential interaction with cathepsin s , it could potentially influence the antigen presentation pathway and other processes regulated by this enzyme.
Properties
IUPAC Name |
3-(benzylamino)-4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-28-16-9-7-15(8-10-16)18-13-29-21(23-18)24-20(27)17(11-19(25)26)22-12-14-5-3-2-4-6-14/h2-10,13,17,22H,11-12H2,1H3,(H,25,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCVVQPDWRQPLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(CC(=O)O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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